PI3Kα Enzymatic Potency: PI3K|A-IN-12 Is 5.3-Fold More Potent Than ZSTK-474 and Alpelisib at the Isolated Kinase Level
In a direct head-to-head biochemical kinase assay using the same experimental platform, PI3K|A-IN-12 inhibits PI3Kα with an IC50 of 1.2 nM, compared to 6.4 nM for the parent pan-PI3K inhibitor ZSTK-474, representing a 5.3-fold improvement in potency [1]. Cross-study comparison with the clinically approved PI3Kα inhibitor Alpelisib (BYL-719), which exhibits an IC50 of 4.6 nM against wild-type PI3Kα in a cell-free assay , indicates that PI3K|A-IN-12 also possesses approximately 3.8-fold higher enzymatic potency, although variations in assay conditions preclude definitive ranking [1].
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | ZSTK-474: 6.4 nM; Alpelisib (BYL-719): 4.6 nM (wild-type PI3Kα) |
| Quantified Difference | 5.3-fold more potent vs. ZSTK-474; 3.8-fold more potent vs. Alpelisib (cross-study) |
| Conditions | Recombinant PI3Kα kinase assay; compound 13 and ZSTK-474 tested under identical conditions [1]; Alpelisib data from cell-free assay with wild-type p110α |
Why This Matters
Higher enzymatic potency at the isolated target level enables lower compound concentrations to achieve the same degree of pathway inhibition, which is critical for reducing off-target binding probability and conserving precious compound supply in large-scale screening campaigns.
- [1] Tang, J.; Liu, J.; et al. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Med. Chem. Lett. 2023, 14, 1266–1274. (Table 5: IC50 values) View Source
